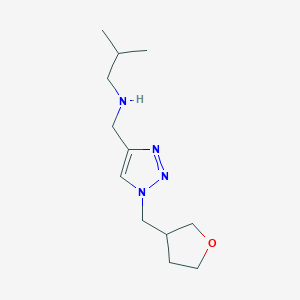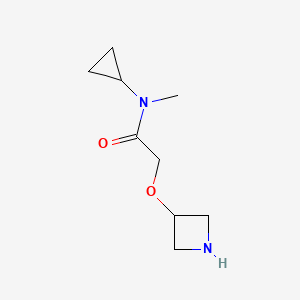![molecular formula C13H16N4O2S B13474131 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes an azide group and a sulfonyl group. The presence of these functional groups makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the azidoheteroarylation of [1.1.1]propellane. In this strategy, the azido radical is generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing bicyclo[1.1.1]pentane species .
Another method involves the photocatalytic Minisci reaction, which uses mild conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is particularly useful for synthesizing heterocycle-functionalized bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes.
Chemical Reactions Analysis
1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to form amines.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: The compound can be used in bioconjugation reactions, where it helps in attaching biomolecules to various surfaces or other molecules.
Industry: The compound can be used in the production of high-energy materials and other specialized chemicals.
Mechanism of Action
The mechanism of action of 1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane involves the formation of reactive intermediates such as nitrenes and radicals. These intermediates can interact with various molecular targets and pathways, leading to the desired chemical transformations. The azide group plays a crucial role in generating these intermediates, while the sulfonyl group influences the reactivity and stability of the compound.
Comparison with Similar Compounds
1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds such as:
1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes: These compounds also contain an azide group and a bicyclic structure, but they differ in the specific heteroaryl groups attached.
Tricyclo[4.1.0.02,7]heptane derivatives: These compounds have a similar bicyclic structure but differ in the specific functional groups and reactivity.
The uniqueness of this compound lies in its combination of an azide group and a sulfonyl group, which provides a distinct reactivity profile and makes it valuable for various applications.
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-azido-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C13H16N4O2S/c1-10-2-4-12(5-3-10)20(18,19)17-8-11-6-13(7-11,9-17)15-16-14/h2-5,11H,6-9H2,1H3 |
InChI Key |
TUERIQYEKOJLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3)(C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)

![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)


![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)

![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)

